molecular formula C15H17F3N4O2S B2937716 2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide CAS No. 1421528-96-2

2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide

Cat. No.: B2937716
CAS No.: 1421528-96-2
M. Wt: 374.38
InChI Key: SCRQLUJRXZKMPZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a trifluoromethyl group at position 3, a methyl group at position 4, and a ketone at position 3. The acetamide moiety is linked via a thioether (benzylsulfanyl) group, while the ethyl chain connects the triazole ring to the acetamide nitrogen. Its structural elucidation likely relies on techniques such as NMR spectroscopy and X-ray crystallography, supported by software like SHELXL for refinement .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c1-21-13(15(16,17)18)20-22(14(21)24)8-7-19-12(23)10-25-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQLUJRXZKMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CSCC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as benzylsulfanyl derivatives and triazole derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazole ring can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the triazole ring may interact with enzyme active sites, while the trifluoromethyl group may enhance the compound’s binding affinity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Acetamides

Compound Name Triazole Substituents (Positions 3, 4, 5) Acetamide Side Chain Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-CF₃, 4-CH₃, 5-Oxo Benzylsulfanyl, N-ethyl linkage Not provided Trifluoromethyl, thioether, ketone
2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(CF₃)phenyl]acetamide 3-SCH₂-Benzotriazole, 4-Allyl N-(2-Trifluoromethylphenyl) ~531.5* Benzotriazole, allyl, trifluoromethyl
2-{[5-(Phenylsulfanylmethyl)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[2-(CF₃)phenyl]acetamide 3-SCH₂-Ph, 4-m-Tolyl N-(2-Trifluoromethylphenyl) 544.61 Phenylthioether, methylphenyl
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl)-N-acetamide derivatives 3-SH, 4-NH₂, 5-Furan-2-yl Variable N-substituents (e.g., aryl, alkyl) ~250–350 Amino, furan, thioether

*Calculated based on formula.

Key Observations:

Triazole Core Modifications :

  • The target compound’s 3-CF₃ and 5-oxo groups distinguish it from analogs with sulfur-linked aromatic systems (e.g., benzotriazole in or phenylsulfanylmethyl in ). The trifluoromethyl group enhances electronegativity and metabolic stability, while the ketone at position 5 may influence redox reactivity.
  • Compounds with allyl () or m-tolyl () substitutions at position 4 demonstrate how alkyl/aryl groups modulate steric effects and lipophilicity.

Acetamide Side Chain Variations: The benzylsulfanyl group in the target compound introduces a hydrophobic thioether linkage, contrasting with the benzotriazolylmethyl () or phenylsulfanylmethyl () moieties. These groups may affect membrane permeability or target binding.

Pharmacological Implications: Anti-exudative activity has been reported for 2-((4-amino-5-furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl acetamides, with some derivatives showing efficacy comparable to diclofenac sodium at 10 mg/kg . While the target compound lacks direct activity data, its trifluoromethyl and ketone groups suggest enhanced bioavailability and target affinity over simpler analogs.

Research Findings and Methodological Considerations

  • Structural Characterization :
    The use of SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization ensures high accuracy in determining bond lengths, angles, and displacement parameters for these compounds. For example, the benzotriazole-containing analog likely required robust refinement due to its complex substituents.
  • Spectroscopic Data : NMR (1H and 13C) and UV spectroscopy are critical for confirming structures, as evidenced by studies on Zygocaperoside and Isorhamnetin-3-O glycoside . Similar methodologies would apply to the target compound.

Biological Activity

The compound 2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16F3N3O2S\text{C}_{15}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a benzylsulfanyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under review has shown effectiveness against various bacterial strains. In a study assessing the antimicrobial efficacy of related triazoles, compounds demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. A related study highlighted that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The IC50 values for these compounds ranged from 0.24 to 0.85 µM against various cancer cell lines, suggesting potent activity .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary data suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This could be particularly beneficial in therapeutic applications targeting chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazole derivatives. Modifications on the benzylsulfanyl group and the triazole ring can significantly influence biological activity. For instance:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases anticancer activity
Alteration of alkyl substituentsModulates antimicrobial potency

These insights can guide future synthetic efforts to enhance the therapeutic profile of this compound.

Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that 2-(benzylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antibacterial agent .

Study 2: Anticancer Activity

A recent investigation into its anticancer properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 0.45 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

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